7-benzyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 328070-03-7
Cat. No.: VC5566582
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 328070-03-7 |
---|---|
Molecular Formula | C17H20N4O2S |
Molecular Weight | 344.43 |
IUPAC Name | 7-benzyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Standard InChI | InChI=1S/C17H20N4O2S/c1-11(2)10-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23) |
Standard InChI Key | MYNJDGSZKSFPIB-UHFFFAOYSA-N |
SMILES | CC(C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Introduction
Structural Analysis
Molecular Architecture
The compound features a purine core substituted at the 3-, 7-, and 8-positions with methyl, benzyl, and isobutylthio groups, respectively. Key structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₄O₂S |
Molecular Weight | 358.46 g/mol |
SMILES | CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
InChI Key | JWAXPMDOAQPNOC-UHFFFAOYSA-N |
The benzyl group at N7 and isobutylthio moiety at C8 create significant steric bulk, potentially influencing both solubility and biological activity . The methyl group at N3 completes the substitution pattern, forming a trisubstituted purine dione system.
Synthetic Approaches
Optimization Challenges
Key considerations from related syntheses include:
Physicochemical Properties
Predicted Characteristics
Computational data from PubChem provides insight into molecular behavior :
Property | Value (Calculated) |
---|---|
LogP | 3.2 ± 0.4 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 5 |
Collision cross-section predictions suggest moderate polarity:
Adduct | CCS (Ų) |
---|---|
[M+H]+ | 185.8 |
[M+Na]+ | 200.4 |
Biological Relevance
Structure-Activity Relationships
While direct pharmacological data remains unavailable, structural analogs from WO2003076442A1 demonstrate kinase inhibitory activity . Key features suggesting potential bioactivity:
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Purine Core: Common in ATP-competitive inhibitors
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Thioether Linkage: Enhances membrane permeability
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Benzyl Group: May participate in π-π stacking with aromatic residues
Hypothetical Targets
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Cyclin-dependent kinases (CDKs)
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MAP kinase family members
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Phosphoinositide 3-kinases (PI3Ks)
Research Challenges
Synthetic Hurdles
Patent WO2016207364A1 highlights issues with purine functionalization :
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Competing reactivity at N1 and N7 positions
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Sensitivity of thioethers to oxidative conditions
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Crystallization difficulties due to molecular flexibility
Analytical Characterization
Key identification markers from related structures :
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¹H NMR: δ 2.69 (s, CH₃), 3.31 (s, NCH₃), 5.00 (d, SCH₂)
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MS: Predominant [M+H]+ at m/z 359.15
Future Directions
Required Studies
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Comprehensive ADMET profiling
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X-ray crystallography for binding mode analysis
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Structure-based optimization of substituents
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